5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex heterocyclic compound that features a unique combination of structural motifs. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both pyrrolo and triazole rings in its structure contributes to its potential as a pharmacologically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with an appropriate diketone can lead to the formation of the pyrrolo[3,4-d][1,2,3]triazole core . The reaction conditions often include the use of catalysts such as nickel or palladium, and the reactions are typically carried out in solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully or partially reduced compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s structural features allow it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share structural similarities with 5-phenyl-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione.
Pyrrolo[3,4-d]triazole Compounds: Other derivatives of pyrrolo[3,4-d]triazole, such as 1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, exhibit similar core structures.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-phenyl-3-[(4-propan-2-ylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)15-10-8-14(9-11-15)12-23-18-17(21-22-23)19(25)24(20(18)26)16-6-4-3-5-7-16/h3-11,13,17-18H,12H2,1-2H3 |
InChI Key |
KRFUMRWDJXJWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Origin of Product |
United States |
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